

Application Notes and Protocols for Pantasept in Laboratory Surface Decontamination

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Compound of Interest

Compound Name: *Pantasept*

Cat. No.: *B1178882*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the effective use of **Pantasept** for surface decontamination in a laboratory setting. The protocols outlined below are based on established international standards to ensure reliable and reproducible results.

Product Overview and Mechanism of Action

Pantasept is a ready-to-use surface disinfectant with a multi-component formulation designed for broad-spectrum antimicrobial activity. Its efficacy stems from the synergistic action of its active ingredients:

- Isopropyl Alcohol (420 mg/g): A rapid-acting disinfectant that denatures microbial proteins.
- Glyoxal (0.4 mg/g): A dialdehyde that provides broad-spectrum antimicrobial activity, including against bacterial spores.
- Quaternary Ammonium Compound (Quat) (0.5 mg/g): A cationic surfactant that disrupts microbial cell membranes.

This combination allows **Pantasept** to be effective against a wide range of pathogens, including bacteria, fungi, and enveloped viruses.^{[1][2][3]}

Quantitative Efficacy Data

The following table summarizes the expected antimicrobial efficacy of **Pantasept** based on its active ingredients and typical performance standards for similar formulations. It is recommended that users perform their own validation studies to confirm these efficacy levels under their specific laboratory conditions.

Microorganism	Category	Recommended Contact Time	Required Log Reduction (EN Standards)	Reference Efficacy (Similar Formulations)
Escherichia coli	Gram-negative Bacteria	≥ 5 minutes	≥ 4-log	>6.0-log reduction of Salmonella with an Isopropyl alcohol/Quat formulation after 1 and 5 minutes. [4]
Staphylococcus aureus	Gram-positive Bacteria	≥ 5 minutes	≥ 4-log	Not specified
Pseudomonas aeruginosa	Gram-negative Bacteria	≥ 5 minutes	≥ 4-log	Not specified
Candida albicans	Yeast (Fungus)	≥ 5 minutes	≥ 3-log	Not specified
Aspergillus brasiliensis	Mold (Fungus)	≥ 5 minutes	≥ 3-log	Not specified
Enveloped Viruses (e.g., HIV, HBV, Influenza)	Virus	≥ 30 seconds	≥ 4-log	Not specified

Experimental Protocols for Efficacy Validation

To validate the efficacy of **Pantasept** for specific laboratory applications, it is recommended to follow standardized protocols. The following are detailed methodologies based on European Norms (EN) for bactericidal, fungicidal, and virucidal testing on non-porous surfaces.

Protocol for Bactericidal and Fungicidal Efficacy (Based on EN 13697)

This quantitative non-porous surface test evaluates the bactericidal and fungicidal activity of a disinfectant.[2][5][6][7][8]

Objective: To determine the log reduction of viable bacteria and fungi on a non-porous surface after treatment with **Pantasept**.

Materials:

- **Pantasept** disinfectant
- Sterile stainless steel discs (non-porous carriers)
- Cultures of test organisms (e.g., *E. coli*, *S. aureus*, *P. aeruginosa*, *C. albicans*, *A. brasiliensis*)
- Interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions)
- Neutralizer solution (to inactivate the disinfectant)
- Culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
- Sterile pipettes, loops, and spreaders
- Incubator

Procedure:

- **Preparation of Test Suspension:** Prepare a suspension of the test microorganism in a suitable diluent.
- **Inoculation of Carriers:** Pipette a defined volume of the test suspension onto the center of the sterile stainless steel discs and spread evenly.
- **Drying of Carriers:** Allow the inoculated carriers to dry completely under controlled conditions to form a microbial film.

- Application of **Pantasept**: Apply a specified volume of **Pantasept** to the dried, inoculated surface of the carrier, ensuring complete coverage.
- Contact Time: Leave the disinfectant to act for the specified contact time (e.g., 5 minutes for bacteria and fungi).
- Neutralization: After the contact time, transfer the carrier to a tube containing a validated neutralizer solution to stop the antimicrobial action of **Pantasept**.
- Recovery of Microorganisms: Elute the surviving microorganisms from the carrier surface by vortexing or sonication.
- Plating and Incubation: Plate serial dilutions of the eluate onto the appropriate culture media. Incubate the plates under optimal conditions for the test microorganism.
- Enumeration and Calculation: Count the number of colony-forming units (CFU) on the plates and calculate the log reduction achieved by **Pantasept** compared to a control carrier treated with a placebo (e.g., sterile water).

Acceptance Criteria:

- Bactericidal activity: ≥ 4 -log reduction.[8]
- Fungicidal activity: ≥ 3 -log reduction.[8]

Protocol for Virucidal Efficacy (Based on EN 14476)

This quantitative suspension test is used to evaluate the virucidal activity of chemical disinfectants.[1][3][9][10]

Objective: To determine the reduction in viral titer after exposure to **Pantasept**.

Materials:

- **Pantasept** disinfectant
- Stock suspension of a test virus (e.g., Adenovirus, Murine norovirus for broad-spectrum claim; Vaccinia virus for enveloped viruses)

- Host cell line susceptible to the test virus
- Interfering substance (e.g., bovine albumin solution)
- Neutralizing solution or method (e.g., dilution)
- Cell culture medium and supplements
- 96-well cell culture plates
- Inverted microscope

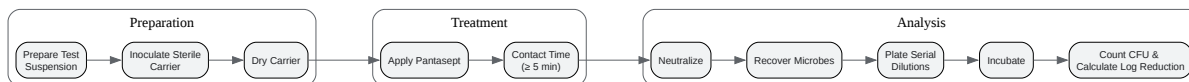
Procedure:

- Preparation of Test Mixture: Mix the virus suspension with an interfering substance.
- Disinfection: Add the test mixture to **Pantasept** at the desired concentration.
- Contact Time: Allow the mixture to incubate for the specified contact time (e.g., 30 seconds).
- Neutralization: Stop the disinfectant's activity by dilution or addition of a chemical neutralizer.
- Infection of Host Cells: Prepare serial dilutions of the neutralized mixture and inoculate them onto a monolayer of susceptible host cells in a 96-well plate.
- Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE).
- Determination of Viral Titer: Observe the plates for CPE and determine the 50% Tissue Culture Infective Dose (TCID₅₀) using a statistical method (e.g., Spearman-Kärber).
- Calculation of Log Reduction: Calculate the log reduction in viral titer by comparing the TCID₅₀ of the disinfectant-treated sample with that of a virus control.

Acceptance Criteria:

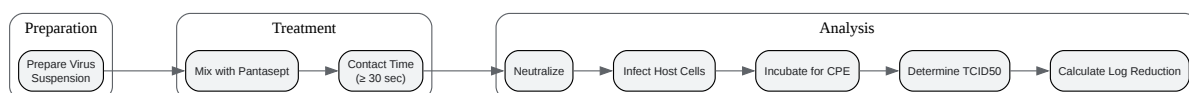
- Virucidal activity: ≥ 4 -log reduction (99.99% inactivation).^{[1][9]}

Diagrams



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Caption: Workflow for Bactericidal/Fungicidal Efficacy Testing.



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Caption: Workflow for Virucidal Efficacy Testing.

Standard Operating Procedure for Routine Laboratory Surface Decontamination

Purpose: To ensure consistent and effective decontamination of laboratory surfaces to prevent cross-contamination and maintain a safe working environment.

Scope: This procedure applies to all non-porous laboratory surfaces, including benchtops, biosafety cabinets, incubators, and equipment exteriors.

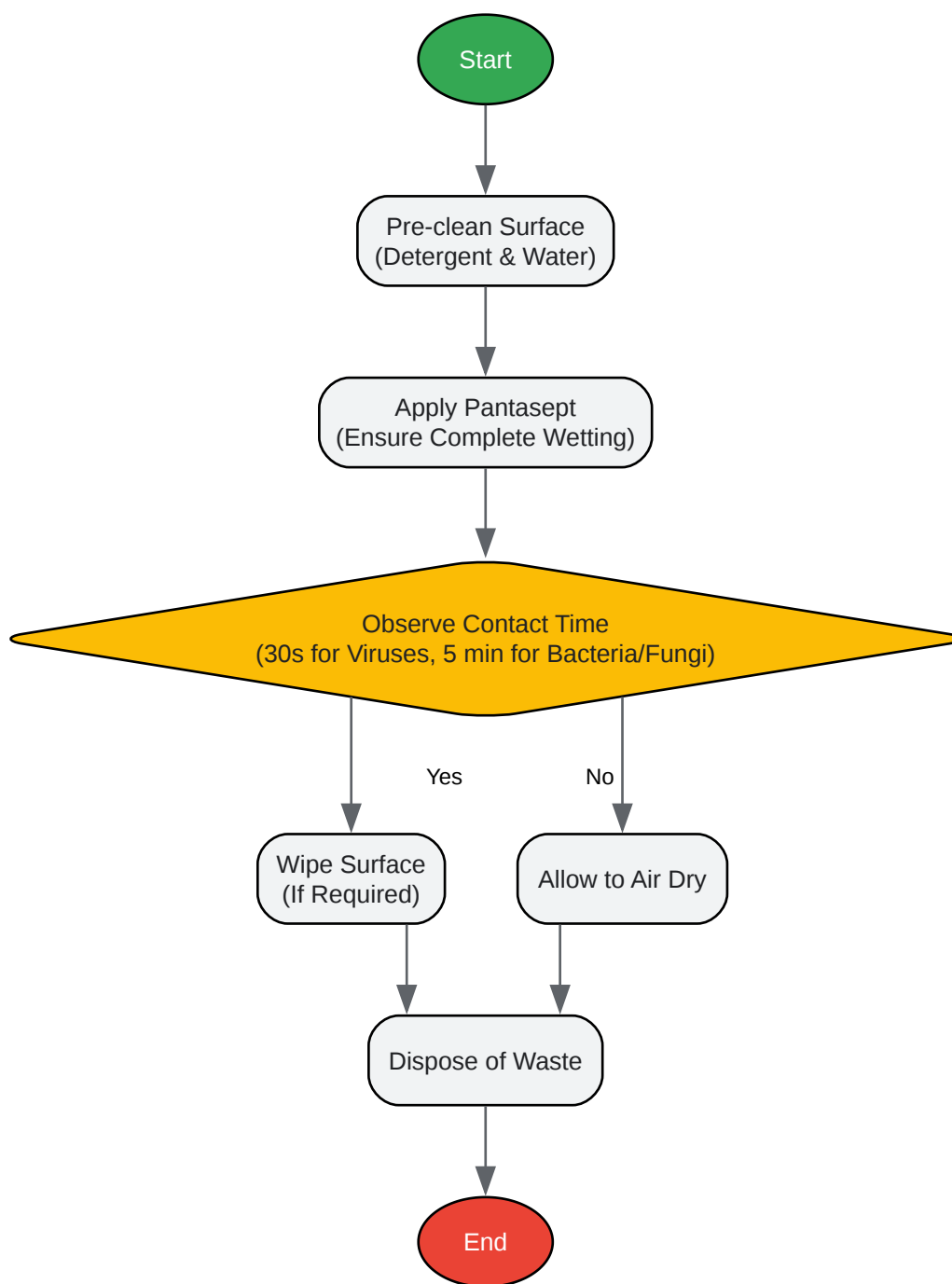
Materials:

- **Pantasept** disinfectant
- Clean, lint-free wipes or cloths

- Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

- Pre-cleaning: Before disinfection, remove any gross soil and organic matter from the surface using a suitable detergent and water. Rinse with water and dry the surface.
- Application: Apply **Pantasept** liberally to the surface, ensuring it is thoroughly wetted. This can be done by spraying directly onto the surface or by applying with a wipe saturated with the disinfectant.
- Contact Time: Allow **Pantasept** to remain on the surface for the required contact time:
 - For general bactericidal and fungicidal activity: A minimum of 5 minutes.
 - For virucidal activity against enveloped viruses: A minimum of 30 seconds.
- Wiping (if necessary): If a sterile surface is required, or to remove any residue, wipe the surface with a sterile, lint-free cloth after the contact time has elapsed. For most applications, **Pantasept** can be allowed to air dry.
- Disposal: Dispose of used wipes and other contaminated materials in accordance with institutional guidelines for biohazardous waste.



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Caption: Standard Operating Procedure for Surface Decontamination.

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